molecular formula C9H8O5 B179843 3-(Carboxymethoxy)benzoic acid CAS No. 1878-61-1

3-(Carboxymethoxy)benzoic acid

Cat. No. B179843
CAS RN: 1878-61-1
M. Wt: 196.16 g/mol
InChI Key: GXFAJSDLPLCRIQ-UHFFFAOYSA-N
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Description

3-(Carboxymethoxy)benzoic acid, also known as 3-(Carboxymethyl)benzoic acid, is a chemical compound with the molecular formula C9H8O5 . Its molecular weight is 196.161 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-(Carboxymethoxy)benzoic acid consists of a benzene ring with a carboxymethoxy group (COOCH3) and a carboxylic acid group (COOH) attached to it . The exact structure can be found in various chemical databases .

Scientific Research Applications

  • Metal–Organic Frameworks : 3,4,5-Tris(carboxymethoxy)benzoic acid has been used to create inorganic–organic hybrid frameworks with metals like Zn and Co. These frameworks exhibit properties such as strong blue light emission under UV light and paramagnetic behavior, indicating potential applications in photophysics and magnetism (Yang et al., 2015).

  • Photophysical Properties in Lanthanide-based Coordination Polymers : Derivatives of benzoic acid, including 3,5-bis(benzyloxy)benzoic acid, have been used in synthesizing lanthanide coordination compounds, which exhibit interesting photophysical properties. These properties suggest potential applications in materials science, particularly in luminescence and energy transfer studies (Sivakumar et al., 2011).

  • Antibacterial Activity : 3-Hydroxy benzoic acid, a related compound, has shown various biological properties including antimicrobial effects. Its derivatives have potential as chemotherapeutic agents in developing new drug candidates (Satpute et al., 2018).

  • Environmental and Health Impact : Benzoic acid and its derivatives, including 3-(Carboxymethoxy)benzoic acid, are widely used as preservatives and flavoring agents. Their widespread use raises concerns about environmental distribution and human exposure. Understanding their toxicology and metabolism is crucial for assessing potential public health impacts (del Olmo et al., 2017).

  • Metabolism in Bacteria : Studies on the metabolism of benzoic acid by bacteria provide insights into the biochemical pathways and enzymes involved. This information is valuable for biotechnological applications, such as bioremediation and the synthesis of valuable metabolites (Reiner, 1971).

  • Selective Para Metalation : Research on the selective para metalation of unprotected benzoic acids, including derivatives of 3,5-dimethoxy benzoic acid, contributes to the field of organic synthesis. This knowledge aids in the development of novel synthetic routes for complex molecules (Sinha et al., 2000).

  • Liquid-Crystalline Complexes : Benzoic acid derivatives have been used to create liquid-crystalline complexes, which are interesting for their potential applications in material science, particularly in the design of novel liquid-crystal displays and optical devices (Kishikawa et al., 2008).

  • Dimerization Studies : Understanding the dimerization of benzoic acid, a process influenced by temperature and solvent properties, is significant for both theoretical and practical aspects of chemistry, including the design of reaction conditions and understanding molecular interactions (Pham et al., 2013).

Safety And Hazards

The safety data sheet for a related compound, benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity through repeated exposure . Users are advised to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

3-(carboxymethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFAJSDLPLCRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879736
Record name PHENOXYACETIC ACID, M-CARBOXY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Carboxymethoxy)benzoic acid

CAS RN

1878-61-1
Record name 3-(Carboxymethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1878-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PHENOXYACETIC ACID, M-CARBOXY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Carboxymethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Dixon, KT Ziebart, Z He, M Jeddeloh… - Journal of medicinal …, 2006 - ACS Publications
4-Amino-4-deoxychorismate synthase (ADCS) catalyzes the first step in the conversion of chorismate into p-aminobenzoate, which is incorporated into folic acid. We aim to discover …
Number of citations: 29 pubs.acs.org
M Fang - 2011 - core.ac.uk
MenD, a thiamin diphosphate (ThDP)-dependent enzyme, catalyzes the reaction from isochorismate (ISC) to 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (…
Number of citations: 3 core.ac.uk
MP Torrens-Spence, T Li, Z Wang, CM Glinkerman… - bioRxiv, 2021 - biorxiv.org
Unique to plants in the Brassicaceae family, the production of the plant defense hormone salicylic acid (SA) from isochorismate is accelerated by an evolutionarily young isochorismoyl-…
Number of citations: 2 www.biorxiv.org
MR Jeddeloh - 2007 - search.proquest.com
Inhibiting enzymes present in microorganisms such as bacteria, fungi, and parasites is a common approach to creating antibiotics and herbicides. Specifically, 4-Amino-4-…
Number of citations: 0 search.proquest.com
KT Ziebart - 2010 - search.proquest.com
The chorismate-utilizing enzymes 4-amino-4-deoxychorismate synthase (ADCS), isochorismate synthase (IS) and anthranilate synthase (AS) are attractive antimicrobial drug targets. …
Number of citations: 0 search.proquest.com
M Haque, T Flack, R Singh, A Wall… - Bioorganic & Medicinal …, 2023 - Elsevier
The design, synthesis, and conformational analysis of a novel aromatic oligoester helix mimetic scaffold is reported. A range of amino acid-type side-chain functionality can be readily …
Number of citations: 4 www.sciencedirect.com

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